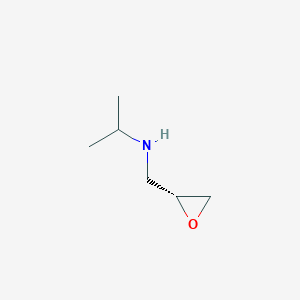

Oxiranemethanamine, N-(1-methylethyl)-, (2R)-

Description

Oxiranemethanamine, N-(1-methylethyl)-, (2R)- is an epoxide-containing amine derivative characterized by a chiral center at the 2R position and an isopropyl (N-(1-methylethyl)) substituent.

Properties

IUPAC Name |

N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)7-3-6-4-8-6/h5-7H,3-4H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFROTXMDPNEJE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H]1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253932 | |

| Record name | Oxiranemethanamine, N-(1-methylethyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97988-48-2 | |

| Record name | Oxiranemethanamine, N-(1-methylethyl)-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97988-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranemethanamine, N-(1-methylethyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-oxiranemethanamine, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA2MUB7RYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Approach

A general approach to synthesizing oxiranemethanamine derivatives involves the use of epichlorohydrin or similar epoxides as starting materials. These compounds can be reacted with amines to form the desired oxiranemethanamine derivatives.

Conditions and Reagents

In general, the synthesis of oxiranemethanamine derivatives involves the use of:

- Solvents : Tetrahydrofuran (THF), methanol, or isopropanol are commonly used due to their ability to dissolve both reactants and facilitate the reaction.

- Reagents : Epichlorohydrin or other epoxides serve as starting materials. Amines like isopropylamine are used to introduce the N-(1-methylethyl) group.

- Conditions : Reactions are often conducted under mild conditions, with temperatures ranging from room temperature to reflux, depending on the solvent and specific reaction requirements.

Purification and Isolation

Purification of oxiranemethanamine derivatives typically involves extraction with solvents followed by distillation or chromatography to isolate the pure compound. For example, acid-base workup can be used to separate and purify the product.

Data Table: General Synthesis Conditions for Related Compounds

Chemical Reactions Analysis

Oxiranemethanamine, N-(1-methylethyl)-, (2R)- undergoes various types of chemical reactions, including:

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Oxiranemethanamine, N-(1-methylethyl)-, (2R)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxiranemethanamine, N-(1-methylethyl)-, (2R)- involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Oxiranemethanamine, N-(1-methylethyl)-, (2R)-:

Key Observations:

- Polarity : Compounds with similar polar surface areas (~28 Ų) may exhibit comparable solubility profiles, favoring aqueous-organic interfaces in drug delivery systems.

Physicochemical and Toxicological Profiles

- Hydrophobicity : The target compound’s XlogP is likely near -0.4 (analogous to 2917-88-6), indicating moderate hydrophilicity suitable for bioactive molecules .

- Stereochemical Impact: The (2R) configuration may confer distinct biological activity compared to non-chiral analogs (e.g., 9003-11-6, a polymer without stereocenters) .

Research and Regulatory Implications

- Synthesis : Epoxide-amine hybrids are typically synthesized via epoxidation of alkenes followed by amine coupling. Steric effects from the isopropyl group may necessitate optimized reaction conditions .

- Applications: Potential uses include epoxy resin hardeners or intermediates in β-blocker drug synthesis, though toxicity profiling is critical given regulatory precedents .

- Safety : Workplace exposure limits for bis-epoxide compounds (0.1%) highlight the need for rigorous hazard communication programs when handling such derivatives .

Biological Activity

Oxiranemethanamine, N-(1-methylethyl)-, (2R) is a chemical compound with notable biological activities, particularly in the context of its potential applications in pharmaceuticals and toxicology. This compound is characterized by its epoxide functional group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of Oxiranemethanamine is largely attributed to its ability to interact with various biological macromolecules. The epoxide group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This property may contribute to both therapeutic effects and toxicity.

Toxicological Profile

The toxicological assessment of Oxiranemethanamine indicates several key points:

- Acute Toxicity : The compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects, including potential carcinogenicity and reproductive toxicity.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, suggesting potential for development as antiviral agents.

- Antitumor Properties : Preliminary studies indicate that certain oxirane derivatives may inhibit tumor growth by interfering with cell cycle progression.

Study 1: Antiviral Activity

A study investigated the antiviral properties of related oxirane compounds against Ebola virus. The lead compound demonstrated submicromolar IC50 values, indicating strong antiviral activity . This suggests that Oxiranemethanamine may have similar potential, warranting further investigation.

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation was conducted to assess the safety profile of Oxiranemethanamine. The study highlighted the importance of understanding the compound's metabolism and potential for bioaccumulation in environmental contexts . It was concluded that while acute toxicity was evident, more data on chronic exposure were needed for conclusive risk assessments.

Table 1: Summary of Biological Activity and Toxicity Data

| Parameter | Value/Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Antiviral Activity | Submicromolar IC50 against Ebola |

| Potential Antitumor Activity | Inhibitory effects on cell cycle |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Antiviral Activity | Acute Toxicity | Antitumor Potential |

|---|---|---|---|

| Oxiranemethanamine, N-(1-methylethyl)-, (2R) | TBD | H302 | TBD |

| 2-Oxiranemethanamine | Positive | H302 | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-Oxiranemethanamine, N-(1-methylethyl)-, and how can enantiomeric purity be ensured?

- Methodology : Chiral synthesis often starts with enantiomerically pure precursors. For example, (2R)-amino alcohols (e.g., (2R)-2-amino-2-phenylethan-1-ol) can serve as chiral templates. Asymmetric epoxidation or resolution using chiral catalysts (e.g., Sharpless conditions) may enhance enantioselectivity . Post-synthesis, chiral HPLC or polarimetry should confirm purity (>95% enantiomeric excess) .

- Key Considerations : Monitor reaction intermediates via TLC and NMR to avoid racemization. Use chiral stationary phases (CSPs) in HPLC for validation .

Q. How should researchers characterize this compound’s structural and optical properties?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Polarimetry : Measure specific rotation ([α]D) to verify optical activity .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store as a pure oil at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Stability data suggest ≥4 years under these conditions .

- Safety : Treat as hazardous—avoid inhalation, skin contact, or ingestion. Use fume hoods and PPE. Refer to institutional SDS for spill management .

Q. Are there regulatory restrictions on its use in academic research?

- Regulatory Status : Listed under EPA’s Significant New Use Rules (SNURs) (40 CFR §721.5625). Academic labs must report large-scale use (>1 kg/year) and implement containment measures .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s oxirane ring be elucidated?

- Methodology :

- Kinetic Studies : Track ring-opening reactions (e.g., nucleophilic attack by amines/thiols) via stopped-flow NMR or IR spectroscopy.

- Isotopic Labeling : Use ¹⁸O-labeled H2O to trace oxygen incorporation during hydrolysis .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Troubleshooting :

- Catalyst Screening : Test alternative chiral catalysts (e.g., Jacobsen’s salen complexes) if yields vary.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF .

- Data Reconciliation : Cross-validate results using multiple characterization tools (e.g., compare HPLC retention times with authentic standards) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability Profiling :

- pH Studies : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS. Acidic conditions may hydrolyze the oxirane ring .

- Thermal Analysis : TGA/DSC to determine decomposition thresholds. Avoid temperatures >40°C .

Q. What are the compound’s potential roles in asymmetric catalysis or chiral auxiliary applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.